molecular formula C12H18O4 B3030204 Decahydro-1,4-naphthalenedicarboxylic Acid CAS No. 879360-14-2

Decahydro-1,4-naphthalenedicarboxylic Acid

Cat. No. B3030204
CAS RN: 879360-14-2
M. Wt: 226.27 g/mol
InChI Key: FEMXBCRRAJLQAS-UHFFFAOYSA-N
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Description

Decahydro-1,4-naphthalenedicarboxylic acid is a chemical compound that belongs to the family of cyclic compounds. It is one of the isomers of decahydro-naphthalenedicarboxylic acid, which has multiple possible isomeric forms due to the different arrangements of the carboxylic acid groups on the naphthalene ring structure.

Synthesis Analysis

The synthesis of trans-syn-cis-decahydro-1,2-naphthalenedicarboxylic acid, an isomer of decahydro-1,4-naphthalenedicarboxylic acid, has been achieved through a multi-step process. Initially, the anhydride of octahydro-1,2-naphthalenedicarboxylic acid is oxidized with peroxyacetic acid to form a syn-cis 4-hydroxy γ-lactone acid. This intermediate then undergoes further oxidation with chromium trioxide to yield a 4-oxo γ-lactone acid. The final product is obtained by hydrogenolysis of this lactone acid using zinc in a mixture of hydrochloric acid and methanol .

Molecular Structure Analysis

The molecular structure of decahydro-1,4-naphthalenedicarboxylic acid is complex due to the presence of multiple chiral centers. The spatial configuration of the compound is crucial for its chemical properties and reactivity. In the case of the trans-syn-cis isomer, molecular models have been used to study its steric transformations and to discuss the configuration and stability of the possible isomers .

Chemical Reactions Analysis

The chemical reactions of isomeric decahydro-1,2-naphthalenedicarboxylic acids have been studied, including their stability to heat and alkaline reagents. The cis-trans isomerization of the corresponding mono- and di-esters in the presence of sodium methoxide has also been examined. These studies have shown that the synthesized isomers are relatively stable under various conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of decahydro-1,4-naphthalenedicarboxylic acid are not detailed in the provided papers, the general properties of cyclic compounds and their derivatives can be inferred. These properties include melting points, boiling points, solubility in various solvents, and reactivity towards different chemical reagents. The stability of the isomers to heat and alkaline conditions suggests that decahydro-1,4-naphthalenedicarboxylic acid would have a significant degree of chemical robustness .

Scientific Research Applications

Heterocyclic Naphthalimides: Expanding Medicinal Applications

Heterocyclic naphthalimides, including Decahydro-1,4-naphthalenedicarboxylic Acid derivatives, have garnered attention due to their diverse biological interactions. These compounds have demonstrated potential in medicinal applications, notably as anticancer agents. Some naphthalimides are even in clinical trials, underscoring their significance in therapeutic development. Moreover, they have been studied for their roles as artificial ion receptors, fluorescent probes, cell imaging agents, and diagnostic tools, highlighting their versatility in medical research (Gong et al., 2016).

Genotoxic Potential of 1,4-Naphthoquinone

1,4-Naphthoquinone, a derivative of naphthalene, serves as a precursor in industrial processes and has been extensively studied for its genotoxicity. Despite some evidence of clastogenic responses in vitro, in vivo studies suggest a lack of genotoxic effects, indicating the complexities of its biological interactions and the need for careful assessment of its environmental and health impacts (Fowler et al., 2018).

Analytical Methods in Antioxidant Activity Assessment

Decahydro-1,4-naphthalenedicarboxylic Acid, like other naphthalene derivatives, can be involved in processes generating reactive oxygen species (ROS), making the assessment of antioxidant activity crucial. Various analytical methods, including ORAC, HORAC, TRAP, and TOSC, have been developed and applied for this purpose. These methods, based on chemical reactions and spectrophotometry, play a vital role in understanding the antioxidative potential of compounds, including naphthalene derivatives (Munteanu & Apetrei, 2021).

Naphthalene Sublimation in Mass and Heat Transfer

The study of naphthalene sublimation has provided valuable insights into mass and heat transfer processes. This research is particularly relevant for understanding the behavior of naphthalene and its derivatives in various environmental and industrial contexts, where mass transfer properties are critical (Goldstein & Cho, 1995).

Safety And Hazards

Decahydro-1,4-naphthalenedicarboxylic Acid can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h7-10H,1-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMXBCRRAJLQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCC2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydro-1,4-naphthalenedicarboxylic Acid

CAS RN

879360-14-2
Record name Decahydro-1,4-naphthalenedicarboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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